4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one
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Overview
Description
4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one is an organic compound characterized by the presence of a pyridine ring and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with trichloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-Trichloro-3-oxo-1-(pyridin-3-yl)butan-1-one.
Reduction: Formation of 4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trichloro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with a phenyl group instead of a pyridine ring.
4,4,4-Trichloro-3-hydroxy-1-(pyridin-2-yl)butan-1-one: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
4,4,4-Trichloro-3-hydroxy-1-(pyridin-3-yl)butan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different biological and chemical properties compared to its analogs.
Properties
CAS No. |
93512-57-3 |
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Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
4,4,4-trichloro-3-hydroxy-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C9H8Cl3NO2/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6/h1-3,5,8,15H,4H2 |
InChI Key |
SGYIGDCHGPIGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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